molecular formula C18H20N4 B12811645 1,2-Ethanediamine, N,N-dimethyl-N'-(2-(4-pyridinyl)-4-quinolinyl)- CAS No. 133671-63-3

1,2-Ethanediamine, N,N-dimethyl-N'-(2-(4-pyridinyl)-4-quinolinyl)-

Cat. No.: B12811645
CAS No.: 133671-63-3
M. Wt: 292.4 g/mol
InChI Key: ULQPITQRWIPCEM-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- is a complex organic compound that features a unique structure combining ethylenediamine, pyridine, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the pyridine ring, and finally the attachment of the ethylenediamine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification steps, such as crystallization or chromatography, are also optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)-
  • 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-isoquinolinyl)-
  • 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinoxalinyl)-

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- is unique due to its specific combination of ethylenediamine, pyridine, and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

133671-63-3

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-pyridin-4-ylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C18H20N4/c1-22(2)12-11-20-18-13-17(14-7-9-19-10-8-14)21-16-6-4-3-5-15(16)18/h3-10,13H,11-12H2,1-2H3,(H,20,21)

InChI Key

ULQPITQRWIPCEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

Origin of Product

United States

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